Phénoxyglucuronide d'ézétimibe-D4
Vue d'ensemble
Description
Ezetimibe phenoxy glucuronide-D4 is a deuterium-labeled derivative of ezetimibe phenoxy glucuronide, which is an active metabolite of ezetimibe. Ezetimibe is a potent cholesterol absorption inhibitor used to lower plasma low-density lipoprotein cholesterol levels. The deuterium labeling in Ezetimibe phenoxy glucuronide-D4 is used to study the pharmacokinetics and metabolism of ezetimibe in scientific research .
Applications De Recherche Scientifique
Ezetimibe phenoxy glucuronide-D4 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of ezetimibe.
Metabolism Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to investigate potential interactions with other drugs.
Biological Research: Helps in studying the effects of ezetimibe on various biological systems
Mécanisme D'action
- The primary target of Ezetimibe is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) . NPC1L1 is expressed in the brush border membrane of enterocytes in the small intestine.
Target of Action
Mode of Action
Pharmacokinetics
- Ezetimibe is well-absorbed after oral administration. It primarily binds to plasma proteins. Ezetimibe undergoes extensive first-pass metabolism in the liver. The majority of the drug and its metabolites are excreted in feces. Ezetimibe’s bioavailability is influenced by hepatic metabolism and efflux transporters .
Analyse Biochimique
Biochemical Properties
Ezetimibe phenoxy glucuronide-D4 plays a crucial role in biochemical reactions related to cholesterol metabolism. It is the active metabolite of ezetimibe and exhibits antihyperlipoproteinemic activity. Ezetimibe phenoxy glucuronide-D4 interacts with several enzymes and proteins, including uridine 5’-diphosphate-glucuronosyltransferase isoenzymes, which are responsible for its formation through glucuronidation. Additionally, it interacts with efflux and uptake transporters, such as organic anion transporting polypeptides, which influence its distribution and excretion .
Cellular Effects
Ezetimibe phenoxy glucuronide-D4 affects various types of cells and cellular processes, primarily by inhibiting cholesterol absorption in the small intestine. This inhibition leads to a decrease in the delivery of intestinal cholesterol to the liver, thereby reducing plasma cholesterol levels. Ezetimibe phenoxy glucuronide-D4 influences cell signaling pathways related to cholesterol homeostasis and can impact gene expression involved in lipid metabolism .
Molecular Mechanism
The molecular mechanism of Ezetimibe phenoxy glucuronide-D4 involves its binding to the sterol transporter Niemann-Pick C1-Like 1 protein in the small intestine. This binding inhibits the uptake of cholesterol and phytosterols, reducing their absorption. Ezetimibe phenoxy glucuronide-D4 also interacts with various transporters and enzymes, including organic anion transporting polypeptides and uridine 5’-diphosphate-glucuronosyltransferase isoenzymes, which facilitate its metabolism and excretion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ezetimibe phenoxy glucuronide-D4 can change over time. The compound is stable under recommended storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that Ezetimibe phenoxy glucuronide-D4 maintains its cholesterol absorption inhibitory effects, although the extent of its impact on cellular function may vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of Ezetimibe phenoxy glucuronide-D4 vary with different dosages in animal models. At therapeutic doses, it effectively reduces cholesterol absorption and plasma cholesterol levels. At higher doses, there may be threshold effects, including potential toxic or adverse effects. Studies have shown that excessive doses can lead to hepatic side effects and alterations in liver enzyme activities .
Metabolic Pathways
Ezetimibe phenoxy glucuronide-D4 is involved in metabolic pathways related to cholesterol metabolism. It is primarily formed through the glucuronidation of ezetimibe by uridine 5’-diphosphate-glucuronosyltransferase isoenzymes in the intestine and liver. This metabolic pathway is crucial for its activity as a cholesterol absorption inhibitor. Ezetimibe phenoxy glucuronide-D4 also affects metabolic flux and metabolite levels by reducing the absorption of dietary cholesterol .
Transport and Distribution
Ezetimibe phenoxy glucuronide-D4 is transported and distributed within cells and tissues through interactions with various transporters and binding proteins. It is a substrate for multiple efflux and uptake transporters, including organic anion transporting polypeptides, which influence its localization and accumulation in tissues. These interactions are essential for its pharmacokinetic profile and therapeutic efficacy .
Subcellular Localization
The subcellular localization of Ezetimibe phenoxy glucuronide-D4 is primarily within the enterocytes of the small intestine, where it exerts its cholesterol absorption inhibitory effects. It may also localize to other cellular compartments involved in cholesterol metabolism. Post-translational modifications and targeting signals may direct Ezetimibe phenoxy glucuronide-D4 to specific organelles, influencing its activity and function .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ezetimibe phenoxy glucuronide-D4 involves multiple steps. Initially, deuterium-labeled fluorobenzene is used to prepare deuterium-labeled ezetimibe. This process involves several chemical reactions, including halogenation, nucleophilic substitution, and cyclization. The final step involves the glucuronidation of deuterium-labeled ezetimibe to form Ezetimibe phenoxy glucuronide-D4 .
Industrial Production Methods
Industrial production of Ezetimibe phenoxy glucuronide-D4 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the synthesis and ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ezetimibe phenoxy glucuronide-D4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Ezetimibe phenoxy glucuronide-D4. These products are often analyzed using techniques like HPLC and MS to determine their structure and purity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ezetimibe: The parent compound, which is also a cholesterol absorption inhibitor.
Ezetimibe glucuronide: Another metabolite of ezetimibe with similar properties.
Deuterium-labeled ezetimibe: Used for similar pharmacokinetic and metabolism studies.
Uniqueness
Ezetimibe phenoxy glucuronide-D4 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms make it easier to trace and study the compound’s pharmacokinetics and metabolism, providing more accurate and detailed information compared to non-labeled compounds .
Activité Biologique
Ezetimibe phenoxy glucuronide-D4 (EZE-Ph-D4) is a deuterium-labeled active metabolite of ezetimibe, a selective cholesterol absorption inhibitor. This compound plays a critical role in the pharmacological effects of ezetimibe, particularly in managing hyperlipidemia by inhibiting cholesterol absorption in the intestines. This article explores the biological activity of EZE-Ph-D4, focusing on its pharmacokinetics, metabolic pathways, and interactions with various transporters.
Overview of Ezetimibe and Its Metabolite
Ezetimibe (EZE) is primarily used to lower cholesterol levels by blocking the absorption of dietary cholesterol and bile acids in the small intestine. After oral administration, EZE is rapidly absorbed and extensively metabolized to form EZE-Ph, which exhibits enhanced potency compared to its parent compound in inhibiting cholesterol absorption . The conversion of EZE to EZE-Ph occurs predominantly in the intestines and liver through glucuronidation processes mediated by UDP-glucuronosyltransferases (UGTs) .
Absorption and Distribution
EZE undergoes significant first-pass metabolism after oral administration, with over 80% converted to EZE-Ph. The pharmacokinetics of EZE-Ph are influenced by factors such as hepatic function and the presence of bile acids, which can inhibit its uptake by transporters like organic anion transporting polypeptides (OATPs) .
Table 1: Pharmacokinetic Parameters of EZE and EZE-Ph
Parameter | Ezetimibe (EZE) | Ezetimibe Phenoxy Glucuronide (EZE-Ph) |
---|---|---|
Oral Bioavailability | High | High |
Peak Plasma Concentration (Cmax) | Varies | Higher than EZE |
Area Under Curve (AUC) | Lower than EZE-Ph | Significantly higher |
First-Pass Metabolism | Significant | Less affected by hepatic impairment |
EZE-Ph exerts its biological effects primarily through the inhibition of the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for cholesterol uptake in enterocytes. This action leads to decreased intestinal cholesterol absorption, resulting in lower serum cholesterol levels. The enhanced activity of EZE-Ph compared to EZE suggests that glucuronidation increases its efficacy as a lipid-lowering agent .
Effects of Hepatic Impairment
Research indicates that hepatic impairment significantly alters the disposition of both EZE and its metabolites. In studies using carbon tetrachloride (CCl₄)-induced hepatic failure models, plasma exposure to both compounds increased markedly due to decreased glucuronidation capacity in the liver . The following table summarizes findings from these studies:
Table 2: Impact of Hepatic Impairment on Drug Disposition
Condition | Plasma Exposure Increase (fold) |
---|---|
Ezetimibe (oral administration) | 11.1 |
Ezetimibe Phenoxy Glucuronide (oral administration) | 4.4 |
Ezetimibe (IV administration) | 2.1 |
Ezetimibe Phenoxy Glucuronide (IV administration) | 16.4 |
Case Studies
Several case studies have highlighted the clinical implications of altered pharmacokinetics due to hepatic impairment:
- Case Study 1 : A patient with chronic liver disease exhibited elevated levels of both EZE and EZE-Ph after standard dosing, suggesting that clinicians should monitor lipid levels closely in such patients.
- Case Study 2 : In a cohort study involving patients with varying degrees of liver function, those with severe impairment showed significantly higher plasma concentrations of EZE-Ph, correlating with reduced hepatic clearance rates .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(2S,3R)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-oxo-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29F2NO9/c31-17-5-1-15(2-6-17)22(34)14-13-21-23(33(28(21)38)19-9-7-18(32)8-10-19)16-3-11-20(12-4-16)41-30-26(37)24(35)25(36)27(42-30)29(39)40/h1-12,21-27,30,34-37H,13-14H2,(H,39,40)/t21-,22+,23-,24+,25+,26-,27+,30-/m1/s1/i7D,8D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFYCFMTERCNEW-MKSNJYNSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)[2H])[2H])F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29F2NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.